N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide” is a chemical compound with the CAS Number: 116163-26-9 . It has a molecular weight of 302.3 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17F3N2O2/c15-14(16,17)13(20)18-8-12-10-19(6-7-21-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20)
. This code represents the molecular structure of the compound, indicating it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not provided in the sources I found.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound has been studied for its potential in cancer treatment. The molecular structure allows for the design of new drugs targeting cancer cells. Research indicates that derivatives of this compound exhibit antiproliferative activities against various cancer cell lines, such as A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer), while showing minimal activity against normal cell lines like HL7702 (liver cells) .
Synthesis of Urea Derivatives
The compound serves as a precursor in the synthesis of N-aryl-N’-arylmethylurea derivatives. These derivatives have been synthesized and evaluated for their anticancer activities, demonstrating the versatility of N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide as a building block in medicinal chemistry .
Molecular Hybridization Strategy
In drug discovery, molecular hybridization involves combining pharmacophores to create a new compound with desired properties. This compound’s framework is used in hybridization strategies to develop new molecules with enhanced anticancer activities .
Antitumor and Cytotoxic Activity
Thiazole derivatives, which can be synthesized from compounds like N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide , have shown significant antitumor and cytotoxic activities. They have been reported to be effective against human tumor cell lines, indicating their potential as antineoplastic agents .
Development of Antimicrobial Agents
The structural motif of N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide can be utilized to develop new antimicrobial agents. Its derivatives can be designed to target specific microbial pathways, offering a pathway to novel antibiotics .
Neuroprotective Applications
Compounds derived from N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide may have neuroprotective properties. By influencing neurotransmitter systems, these compounds could potentially be used in the treatment of neurodegenerative diseases .
Small-Molecule Targeted Drug Development
The compound’s framework is suitable for the development of small-molecule targeted drugs. These drugs can be designed to interact with specific molecular targets, reducing side effects and improving therapeutic outcomes in diseases like cancer .
Chemical Reaction Accelerators
Due to its reactive nature, N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide can be used in chemical synthesis as a reaction accelerator. This application could streamline the production of various chemical compounds, including pharmaceuticals .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)13(20)18-8-12-10-19(6-7-21-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYDZKNULWQYIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.